
2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that combines indole and thiazole structures, suggesting a potential for diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S, with a molecular weight of approximately 342.4 g/mol. Its structure features an acetamido group linked to an indole ring, which connects to a thiazole moiety substituted with a methyl group.
Property | Value |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.4 g/mol |
IUPAC Name | This compound |
Structural Features | Indole and thiazole rings |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For example, derivatives of indole are known to inhibit various cancer cell lines by affecting cell cycle progression and inducing apoptosis. Preliminary studies have shown that this compound may inhibit carbonic anhydrases, enzymes that play a crucial role in tumor growth and metastasis.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Indole derivatives have been documented to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
The thiazole moiety is associated with antimicrobial effects. Compounds containing thiazole rings have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like carbonic anhydrase, affecting pH regulation in tumor microenvironments.
- Receptor Modulation : It may interact with various receptors involved in inflammation and cancer progression, altering signaling pathways that promote cell proliferation and survival.
Study on Anticancer Activity
In a study examining the anticancer potential of indole-based compounds, it was found that derivatives similar to this compound exhibited IC50 values in the micromolar range against breast cancer cell lines. The most potent analog showed an IC50 of approximately 5 μM, indicating significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of thiazole derivatives revealed that compounds structurally related to this compound significantly reduced levels of TNF-alpha in vitro. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10-9-23-16(17-10)19-15(22)8-20-7-6-12-13(18-11(2)21)4-3-5-14(12)20/h3-7,9H,8H2,1-2H3,(H,18,21)(H,17,19,22) |
InChI Key |
CBBUQEYBGHAKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.